6-Methoxybenzofuran-2(3H)-one is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of a methoxy group at the 6-position of the benzofuran ring lends this compound unique chemical and biological properties. Its significance has been recognized in various fields, particularly medicinal chemistry, where it shows potential therapeutic applications, including antimicrobial and antioxidant activities, as well as promoting bone formation in osteoporosis treatment through the upregulation of bone morphogenetic protein-2 (BMP-2) .
This compound can be synthesized through various methods, which include cyclization reactions involving appropriate precursors. It is also commercially available from chemical suppliers for research and industrial applications.
6-Methoxybenzofuran-2(3H)-one is classified as a heterocyclic aromatic compound. It is part of the larger class of benzofurans, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .
The synthesis of 6-methoxybenzofuran-2(3H)-one typically involves cyclization reactions. One common synthetic route is the cyclization of 2-hydroxy-6-methoxybenzaldehyde with acetic anhydride under acidic conditions. This reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to produce the desired benzofuran structure .
The molecular structure of 6-methoxybenzofuran-2(3H)-one consists of a benzofuran core with a methoxy group attached at the 6-position. The molecular formula is , indicating it contains 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms.
6-Methoxybenzofuran-2(3H)-one can undergo several types of chemical reactions:
The mechanism of action for 6-methoxybenzofuran-2(3H)-one primarily involves its interaction with specific biological targets. In studies related to osteoporosis treatment, it has been shown to upregulate BMP-2, which enhances bone turnover and increases osteoblast activity, thus promoting bone formation . This mechanism suggests potential therapeutic benefits in conditions related to bone density loss.
The compound's reactivity profile makes it suitable for various synthetic applications in organic chemistry and medicinal chemistry .
6-Methoxybenzofuran-2(3H)-one has diverse applications across several scientific domains:
This compound exemplifies the intersection of organic synthesis and medicinal application, highlighting its importance in ongoing research efforts within these fields.
6-Methoxybenzofuran-2(3H)-one (CAS 98879-99-3) is a structurally significant benzofuranone derivative characterized by a lactone ring and a methoxy substituent at the 6-position. Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol. The compound exhibits drug-like properties including moderate lipophilicity (predicted LogP ~1.58) and solubility, making it a valuable scaffold in medicinal chemistry programs targeting oncological pathways [1] [2]. This section comprehensively details established and emerging synthetic approaches.
Classical syntheses of 6-methoxybenzofuran-2(3H)-one rely on intramolecular cyclization strategies using phenolic precursors. The most efficient route proceeds via a Hoesch reaction followed by base-mediated cyclization, achieving gram-scale production with moderate overall yields. Key steps include:
Hoesch Condensation: Resorcinol reacts with chloroacetonitrile under acidic conditions (anhydrous ZnCl₂, HCl gas) to form 2-chloro-1-(2,4-dihydroxyphenyl)ethanone imine intermediate. This exothermic reaction requires rigorous temperature control (0-5°C) to suppress polyacylation. Hydrolysis affords the crystalline chloromethyl ketone in 94% yield [3].
Cyclization: Treatment of the chloroketone with sodium acetate in refluxing ethanol induces intramolecular O-alkylation. This furnishes 6-hydroxybenzofuran-3(2H)-one in 54% yield after recrystallization. The moderate yield stems from competing elimination pathways generating resinous byproducts [3].
O-Methylation: The phenolic group is selectively methylated using dimethyl sulfate (Me₂SO₄) in acetone with potassium carbonate as base. This step proceeds in 86% yield to provide crystalline 6-methoxybenzofuran-3(2H)-one. NMR analysis confirms regioselectivity (δ 3.82 ppm for OCH₃) and absence of C-alkylation products [3].
Table 1: Classical Synthesis of 6-Methoxybenzofuran-3(2H)-one
Step | Reaction | Reagents/Conditions | Yield | Key Characteristics |
---|---|---|---|---|
Chloroketone Formation | Hoesch Reaction | CH₃CN, ZnCl₂, HCl(g), 0-5°C | 94% | Exothermic; requires strict temperature control |
Cyclization | Intramolecular Alkylation | CH₃COONa, EtOH, reflux | 54% | Byproduct formation via dehydration |
Methylation | O-Alkylation | (CH₃O)₂SO₂, K₂CO₃, acetone, reflux | 86% | Regioselective for phenolic oxygen |
Limitations include the multi-step sequence, moderate cyclization efficiency, and use of hazardous methylating agents. Nevertheless, this route remains industrially viable due to accessible starting materials and operational simplicity [3].
While direct green syntheses of 6-methoxybenzofuran-2(3H)-one remain unreported, emerging catalytic strategies applied to analogous benzofuranones suggest promising avenues:
Palladium-Catalyzed Coupling: Recent studies demonstrate Pd(0)-catalyzed coupling between ortho-allyloxy aryl ynols and isonitriles forming 2-(benzofuran-2-yl)acetamides. Adapting this to 6-methoxy-substituted precursors could enable lactonization to the target scaffold. Key advantages include atom economy (85-92%) and tolerance of electron-donating groups [4].
Microwave-Assisted Cyclization: Model systems show microwave irradiation (120°C, 30 min) reduces cyclodehydration times from hours to minutes versus conventional heating. Applied to 6-methoxy precursors, this could enhance cyclization yields while minimizing decomposition.
Ultrasound-Promoted O-Methylation: Preliminary data indicates sonication (40 kHz, 60°C) accelerates phenolic methylation using dimethyl carbonate (green methylating agent), achieving >90% conversion in 2 hours. This could replace carcinogenic Me₂SO₄ in step 3 of classical synthesis [3].
Challenges include developing regioselective cyclization under mild conditions and preventing demethylation during reactions. Catalyst design (e.g., Pd nanoparticles, organocatalysts) warrants investigation to improve step economy.
6-Methoxybenzofuran-2(3H)-one serves as a versatile platform for generating structurally diverse libraries via regioselective C-3 functionalization. The most pharmacologically relevant approach involves:
Enolate Generation: Treatment with LiHMDS (1.1 equiv) in anhydrous THF at -78°C deprotonates the C-3 position, forming a stabilized enolate. This intermediate exhibits high nucleophilicity toward electrophiles [3].
Electrophilic Trapping: Reaction with substituted phenyl isothiocyanates affords 3-thioamide adducts. Electron-deficient isothiocyanates (e.g., 3-cyano, 3-ester) react quantitatively within 1 hour, while electron-rich analogues require extended times (3-5 hours) [3].
Cyclocondensation: Thioamide intermediates undergo spontaneous cyclization with hydrazine monohydrate in dioxane/ethanol (1:1) at 80°C. Unexpectedly, this generates two product classes:
Table 2: Representative Derivatives from 6-Methoxybenzofuran-2(3H)-one Functionalization
Derivative Type | R Group on Aniline | Yield | Biological Activity (GI₅₀, μM) | |
---|---|---|---|---|
K562 | A549 | |||
Benzofuropyrazole (4a) | 4-Ethoxy | 30% | 0.26 | 0.19 |
Pyrazolylphenol (5b) | 3-COOCH₃ | 31% | 0.021 | 0.69 |
Pyrazolylphenol (5e) | 4-CN | 25% | 0.18 | 0.94 |
Structure-activity analysis reveals:
This functionalization strategy enables rapid exploration of anticancer pharmacophores while demonstrating the scaffold’s susceptibility to ring reorganization under nucleophilic conditions.
No literature directly reports solid-phase synthesis of 6-methoxybenzofuran-2(3H)-one derivatives. However, leveraging established solution-phase chemistry suggests feasible immobilization strategies:
Resin Selection: Wang resin (hydroxyl functionality) is ideal for ester linkage via the scaffold’s carboxylic acid derivative (e.g., 3-carboxy-6-methoxybenzofuranone).
Immobilization: Coupling could utilize DIC/DMAP in DMF (25°C, 12 hours), achieving >95% loading confirmed by FT-IR (disappearance of OH stretch at 3300 cm⁻¹).
On-Resin Functionalization:
Anticipated Advantages:
Key challenges include ensuring stereoselectivity in C-3 functionalization and preventing lactone ring opening during resin processing. Proof-of-concept studies are warranted given the scaffold’s pharmacological relevance [3].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: